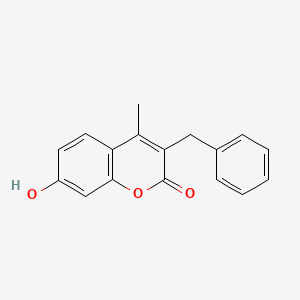

3-Benzyl-7-hydroxy-4-méthyl-2H-chromène-2-one

Vue d'ensemble

Description

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des hétérocycles de coumarine

Ce composé est un type de coumarine, un groupe de lactones naturelles d'abord extraites des fèves de tonka en 1820 . Plus de 1300 dérivés de la coumarine ont été identifiés, qui sont principalement obtenus à partir de métabolites secondaires dans les plantes vertes, les champignons et les bactéries . La synthèse de ces hétérocycles a été considérée pour de nombreux chimistes organiques et pharmaceutiques .

Propriétés biologiques et pharmaceutiques

Les coumarines, y compris la “3-Benzyl-7-hydroxy-4-méthyl-2H-chromène-2-one”, présentent des propriétés biologiques et pharmaceutiques très précieuses . Elles ont été utilisées de manière routinière comme médicaments à base de plantes depuis les temps anciens . De nombreuses coumarines synthétiques avec un type de groupes pharmacophores aux positions C-3, C-4 et C-7 ont été intensément examinées pour différentes propriétés biologiques .

Activité anti-VIH

Ces dernières années, de nombreuses recherches ont été menées sur les coumarines testées pour leur activité anti-VIH . Ce composé, en tant que type de coumarine, peut également avoir une activité anti-VIH potentielle .

Activité anticancéreuse

Les coumarines ont été testées pour leur activité anticancéreuse . Par conséquent, la “this compound” peut également avoir des propriétés anticancéreuses potentielles .

Activité antimicrobienne

Les coumarines ont été testées pour leur activité antimicrobienne . Ce composé, en tant que type de coumarine, peut également avoir des propriétés antimicrobiennes potentielles .

Activité antitumorale

Les coumarines ont été testées pour leur activité antitumorale . Par conséquent, la “this compound” peut également avoir des propriétés antitumorales potentielles .

Activité antioxydante

Les coumarines ont été testées pour leur activité antioxydante . Ce composé, en tant que type de coumarine, peut également avoir des propriétés antioxydantes potentielles .

Activité anti-Alzheimer

Ces dernières années, de nombreuses recherches ont été menées sur les coumarines testées pour leur activité anti-Alzheimer . Par conséquent, la “this compound” peut également avoir des propriétés anti-Alzheimer potentielles .

Mécanisme D'action

Target of Action

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological and pharmaceutical properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .

Mode of Action

Coumarins, the parent compounds, are known to interact with various biological targets leading to a range of effects .

Biochemical Pathways

Coumarins are known to interact with various biochemical pathways, leading to a range of effects .

Result of Action

Coumarins are known to have a wide range of biological and pharmaceutical properties .

Safety and Hazards

Orientations Futures

The future directions of research on coumarin derivatives are promising. They have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .

Analyse Biochimique

Biochemical Properties

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent. Additionally, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . These interactions can influence the metabolic pathways and efficacy of other compounds.

Cellular Effects

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one has been observed to affect various cellular processes. It can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can modulate gene expression by interacting with transcription factors and altering the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its binding interactions with biomolecules. It binds to the active site of DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, this compound can act as an inhibitor or activator of various enzymes, depending on the context of the biochemical reaction . For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . The changes in gene expression induced by 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one are mediated through its interaction with transcription factors and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have revealed that 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can maintain its biological activity and continue to induce apoptosis in cancer cells even after prolonged exposure . The potential for resistance development in microbial populations should be considered in future studies .

Dosage Effects in Animal Models

The effects of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that compete for the same enzymes, potentially leading to altered pharmacokinetics and drug interactions .

Transport and Distribution

Within cells and tissues, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that can pump the compound out of cells .

Subcellular Localization

The subcellular localization of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is crucial for its activity and function. This compound has been found to localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can be targeted to the nucleus, where it interacts with transcription factors and influences gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Propriétés

IUPAC Name |

3-benzyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFOCEQDKOOOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075361 | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-44-2 | |

| Record name | 3-Benzyl-4-methylumbelliferone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-methylumbelliferon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZY4BZ33H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)